molecular formula C26H24Cl6O8 B042870 Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate CAS No. 75203-51-9

Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate

Cat. No.: B042870
CAS No.: 75203-51-9
M. Wt: 677.2 g/mol
InChI Key: PURKHUDOTFUVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate is a peroxyoxalate based material that is used as in chemiluminescent dye which can further be utilized as a detection method for liquid phase analysis. It can be solubilized in organic solvents to achieve high quantum efficiencies and produce a strong chemiluminescent blue light.

Properties

IUPAC Name

bis(2,3,5-trichloro-6-pentoxycarbonylphenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-13(27)11-15(29)19(31)21(17)39-25(35)26(36)40-22-18(14(28)12-16(30)20(22)32)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKHUDOTFUVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(C(=C(C=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=CC(=C2Cl)Cl)Cl)C(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868349
Record name Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75203-51-9
Record name 1,2-Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] ethanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75203-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075203519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate
Reactant of Route 2
Reactant of Route 2
Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate
Reactant of Route 3
Reactant of Route 3
Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate
Reactant of Route 4
Reactant of Route 4
Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate
Reactant of Route 5
Reactant of Route 5
Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate
Reactant of Route 6
Reactant of Route 6
Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate
Customer
Q & A

Q1: How does Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, also known as CPPO, contribute to chemiluminescence?

A: CPPO plays a crucial role in chemiluminescence reactions by acting as a chemical energy source. When reacted with hydrogen peroxide (H2O2) in the presence of a catalyst and a fluorophore, CPPO decomposes and releases energy. This energy excites the fluorophore, causing it to transition to a higher energy state. As the excited fluorophore returns to its ground state, it emits light, generating the chemiluminescence observed. [, , ]

Q2: Can you explain the role of fluorophores like coumarin-modified polyhedral oligomeric silsesquioxane (D1421-POSS) in CPPO-based chemiluminescence systems?

A: Fluorophores like D1421-POSS are essential for converting the chemical energy released by the CPPO reaction into visible light. Research has shown that the connection of D1421 to the POSS core significantly influences its chemiluminescence properties when reacted with CPPO and H2O2. [] Specifically, the POSS connection appears to lower the oxidation potential of the fluorophore, potentially due to aggregation effects, leading to faster initiation and enhanced efficiency of the chemiluminescence reaction. []

Q3: How does the structure of the fluorophore affect the color of light emitted in CPPO-based chemiluminescence?

A: The structure of the fluorophore directly determines the color of light emitted in CPPO-based chemiluminescence. Different fluorophores absorb and emit light at different wavelengths. For instance, nitrogen- and sulfur-doped graphene quantum dots (NS-GQDs) emit bright blue light, while nitrogen-doped GQDs (N-GQDs) emit yellowish-green light, and undoped GQDs produce yellowish-white light when reacting with CPPO and H2O2. [] This difference in color arises from variations in their electronic structures and energy levels, which dictate the wavelengths of light they can absorb and emit. [] Similarly, novel biphenyl analogue blue fluorophores have been synthesized that emit blue photoluminescence and chemiluminescence in the presence of CPPO and H2O2, with the exact wavelength dependent on the specific structure of the biphenyl analogue. []

Q4: Are there alternative fluorophores besides GQDs and coumarin derivatives that have been investigated for use with CPPO in chemiluminescence?

A: Yes, researchers have explored various other fluorophores for use with CPPO in chemiluminescence applications. One example is polymeric fluorophores containing distyrylarylene units. These polymers, particularly those incorporating an anthracene ring, exhibit bathochromic shifts and higher chemiluminescence efficiencies compared to other copolymers when reacted with CPPO and H2O2. [] This highlights the ongoing research into tailoring fluorophore structures to achieve desired colors and enhance the efficiency of CPPO-based chemiluminescence systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.